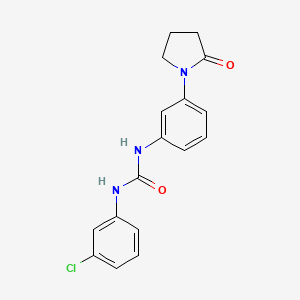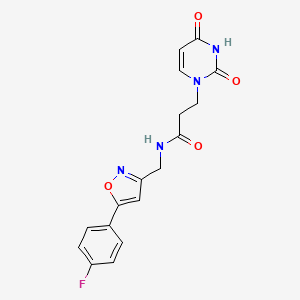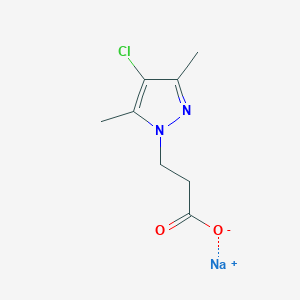![molecular formula C21H23FN4O3S B2407484 4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1209751-51-8](/img/structure/B2407484.png)
4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol ring, a piperazine ring, and a carboxamide group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions involving bromodimedone and cyanothioacetamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, a piperazine ring, and a carboxamide group .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a part of a broader class of chemicals that have been synthesized and analyzed for various structural and chemical properties. For instance, a study by Faizi et al. (2016) focused on the crystal structure of a related compound, analyzing the conformation of the molecules and their structural components, such as the piperazine ring and the benzene ring, showing the significance of these compounds in structural chemistry and crystallography (Faizi, Ahmad, & Golenya, 2016).
Biological Activities and Therapeutic Potential
Several studies have investigated the biological activities of compounds structurally similar to this compound, exploring their therapeutic potential:
Antimicrobial Activity:
- Jagtap et al. (2010) synthesized and evaluated the antimicrobial activity of fluoro-substituted sulphonamide benzothiazole compounds, which bear structural similarities to the compound . The synthesized compounds showed significant antimicrobial properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
- Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and demonstrated their potential biological activities against certain bacteria and viruses (Xia, 2015).
Anticancer Activity:
- Lee et al. (2013) conducted a mechanistic study of a compound structurally related to this compound, showing that the compound interacts with p68 RNA helicase and exhibits anticancer effects, including inhibition of tumor growth and enhanced survival in tumor xenograft models (Lee et al., 2013).
Radiotracer Development for PET Imaging:
- Kügler et al. (2011) evaluated fluorine-18-labeled benzodioxine piperazine-based ligands, which are structurally related to the compound , for their potential use as radiotracers in positron emission tomography (PET) imaging. This study highlighted the importance of lipophilicity in determining nonspecific binding in imaging studies (Kügler, Sihver, Ermert, Hübner, Gmeiner, Prante, & Coenen, 2011).
Properties
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c1-28-16-7-8-17(29-2)19-18(16)24-21(30-19)26-11-9-25(10-12-26)20(27)23-13-14-3-5-15(22)6-4-14/h3-8H,9-13H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWJLTLVUIGVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)


![N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2407407.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)
![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)


![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

